molecular formula C8H9Cl2F3N2 B1475070 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride CAS No. 1396762-41-6

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

Cat. No.: B1475070
CAS No.: 1396762-41-6
M. Wt: 261.07 g/mol
InChI Key: CSDAZRHNSLJBCA-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H9Cl2F3N2 and its molecular weight is 261.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride, with the CAS number 1396762-41-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H9ClF3N2
  • Molecular Weight : 224.61 g/mol
  • IUPAC Name : 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine
  • CAS Number : 1396762-41-6

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system. Inhibiting AChE can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease .
  • Antiproliferative Activity : Studies have demonstrated that derivatives of pyridine compounds can exhibit antiproliferative effects against various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance these properties by improving lipophilicity and membrane permeability .
  • Neuroprotective Effects : The compound's ability to protect neuronal cells from oxidative stress has been investigated, highlighting its potential as a neuroprotective agent. This activity is particularly relevant in conditions characterized by neuroinflammation and oxidative damage .

Biological Activity Data

Activity TypeObservationsReference
AChE InhibitionIC50 = 3 μM
MAO-B InhibitionIC50 = 27 μM
AntiproliferativeSignificant activity against cancer cell lines
NeuroprotectionProtects PC12 cells from H2O2-induced damage

Case Studies

  • Neuroprotective Study : A study involving PC12 cells demonstrated that treatment with this compound significantly reduced cell death induced by hydrogen peroxide (H2O2), suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
  • Anticancer Research : In vitro studies showed that the compound exhibits antiproliferative effects against several cancer cell lines, indicating its potential role in cancer therapy. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Cholinergic Modulation : The compound has been tested for its effects on cholinergic signaling pathways, showing promising results in enhancing cognitive function in animal models of Alzheimer's disease .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2.ClH/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12;/h2-4H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDAZRHNSLJBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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